Culmerciclib - 2004705-28-4

Culmerciclib

Catalog Number: EVT-10962622
CAS Number: 2004705-28-4
Molecular Formula: C24H27FN8
Molecular Weight: 446.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Culmerciclib, also known as TQB3616, is a novel compound classified as a cyclin-dependent kinase inhibitor. It specifically targets cyclin-dependent kinases 2, 4, and 6, which are critical in regulating the cell cycle. The inhibition of these kinases has significant implications for cancer treatment, particularly in suppressing tumor cell proliferation. Culmerciclib has shown promising results in preclinical and clinical studies, especially for hormone receptor-positive, human epidermal growth factor receptor 2-negative breast cancer.

Source and Classification

Culmerciclib is derived from the structural modifications of existing cyclin-dependent kinase inhibitors. It falls under the classification of small molecule inhibitors and is part of a broader category of anticancer agents aimed at disrupting the cell cycle in malignant cells. The compound has been synthesized through various organic chemistry methods that involve the formation of pyrimidine and indazole rings.

Synthesis Analysis

Methods and Technical Details

The synthesis of culmerciclib involves several key steps:

  1. Formation of Pyrimidine Ring: This is achieved through a condensation reaction using appropriate starting materials under controlled conditions.
  2. Formation of Indazole Ring: A cyclization reaction forms the indazole ring, which is then coupled with the pyrimidine ring.
  3. Final Assembly: The final product is created by coupling the pyrimidine-indazole intermediate with a piperazine derivative under specific reaction conditions.

These processes are designed to optimize yield and purity, making them suitable for both laboratory and industrial production.

Molecular Structure Analysis

Structure and Data

Chemical Reactions Analysis

Reactions and Technical Details

Culmerciclib can undergo various chemical reactions:

  1. Oxidation: It can be oxidized to form derivatives that may exhibit different biological activities.
  2. Reduction: Reduction reactions can modify functional groups within the molecule.
  3. Substitution: Substitution reactions can occur at specific positions on the pyrimidine or indazole rings.

Common reagents for these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution.

Major Products

The reactions involving culmerciclib can yield various derivatives with potentially different pharmacological properties, broadening its application scope in scientific research and medicine.

Mechanism of Action

Culmerciclib exerts its therapeutic effects by selectively inhibiting cyclin-dependent kinases 2, 4, and 6. These kinases are essential for cell cycle progression from the G1 phase to the S phase. By inhibiting these kinases, culmerciclib induces cell cycle arrest, which suppresses tumor cell proliferation. This mechanism is particularly beneficial in overcoming resistance to existing cyclin-dependent kinase inhibitors and enhancing treatment efficacy against certain cancers .

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as melting point or solubility are not detailed in the sources reviewed, culmerciclib is expected to exhibit characteristics typical of small organic molecules used in medicinal chemistry.

Chemical Properties

Applications

Culmerciclib has several scientific applications:

  • Chemistry: Utilized as a tool compound to study cyclin-dependent kinase inhibition and cell cycle regulation.
  • Biology: Investigated for its effects on cell proliferation, apoptosis, and cell cycle arrest in various cancer cell lines.
  • Medicine: Currently undergoing clinical trials for treating hormone receptor-positive breast cancer.
  • Industry: Used in developing new therapeutic agents targeting cyclin-dependent kinases .

Culmerciclib represents a significant advancement in targeted cancer therapy, with ongoing research aimed at further elucidating its mechanisms and expanding its applications in oncology.

Introduction: CDK4/6 Inhibition as Targeted Oncology Therapeutics

Cell Cycle Dysregulation in Oncogenesis

The mammalian cell cycle progression is tightly regulated by cyclins, cyclin-dependent kinases, and endogenous inhibitors. Cyclin-dependent kinase 4 and cyclin-dependent kinase 6, in complex with D-type cyclins (cyclin D1, cyclin D2, cyclin D3), govern the G1-to-S phase transition—a critical checkpoint in cellular proliferation [1]. This transition is driven by phosphorylation of the retinoblastoma protein, which releases E2F transcription factors to activate genes essential for DNA replication (e.g., cyclin E, cyclin-dependent kinase 2) [1] [7]. In cancer, hyperactivation of the cyclin-dependent kinase 4/cyclin-dependent kinase 6 axis occurs through multiple mechanisms: amplification of CCND1 (encoding cyclin D1), CDK4, or CDK6; loss-of-function mutations in CDKN2A (encoding the cyclin-dependent kinase 4/cyclin-dependent kinase 6 inhibitor p16); or dysregulated mitogenic signaling via the phosphatidylinositol 3-kinase–protein kinase B–mammalian target of rapamycin and mitogen-activated protein kinase pathways [1] [5]. These alterations collectively override cell cycle checkpoints, enabling uncontrolled proliferation—a hallmark of cancer [1] [7].

Table 1: Key Oncogenic Alterations Driving Cyclin-Dependent Kinase 4/Cyclin-Dependent Kinase 6 Hyperactivity

Alteration TypeMolecular EventRepresentative Cancer Context
Gene AmplificationCCND1, CDK4, CDK6 amplificationBreast cancer, liposarcoma
Tumor Suppressor LossCDKN2A deletion or mutationPancreatic cancer, melanoma
Transcriptional DysregulationMitogenic pathway activation (e.g., phosphatidylinositol 3-kinase/protein kinase B)Hormone receptor-positive breast cancer
D-cyclin Activating FeaturesCCND1 translocations (e.g., t(11;14))Mantle cell lymphoma

Historical Development of Cyclin-Dependent Kinase Inhibitors

Early cyclin-dependent kinase inhibitors (e.g., flavopiridol) were pan-inhibitors targeting multiple cyclin-dependent kinases, including cyclin-dependent kinase 1 and cyclin-dependent kinase 2. Their broad activity caused significant toxicity (e.g., myelosuppression, diarrhea), limiting clinical utility [1] [4]. The discovery of palbociclib (PD-0332991) in 2004 marked a turning point—it demonstrated >1,000-fold selectivity for cyclin-dependent kinase 4/cyclin-dependent kinase 6 over other cyclin-dependent kinases [1]. This selectivity translated to improved tolerability and efficacy in hormone receptor-positive breast cancer models, leading to United States Food and Drug Administration accelerated approval in 2015 [4]. Subsequent agents—ribociclib and abemaciclib—validated cyclin-dependent kinase 4/cyclin-dependent kinase 6 as a therapeutic target, though their pharmacological profiles differ. Abemaciclib’s greater cyclin-dependent kinase 4/cyclin-dependent kinase 6 occupancy enables continuous dosing but induces higher gastrointestinal toxicity, while ribociclib and palbociclib use intermittent schedules due to neutropenia risk [4] [8]. These limitations motivated the development of next-generation inhibitors like Culmerciclib (TQB3616), designed to enhance efficacy while maintaining tolerability [2].

Table 2: Evolution of Selective Cyclin-Dependent Kinase 4/Cyclin-Dependent Kinase 6 Inhibitors

AgentKey Selectivity FeatureClinical Dosing ScheduleTherapeutic Limitations
PalbociclibFirst selective inhibitor21 days on/7 days offNeutropenia-driven interruptions
RibociclibEnhanced central nervous system exposure21 days on/7 days offQTc prolongation risk
AbemaciclibPreferential cyclin-dependent kinase 4 affinityContinuous daily dosingDiarrhea (dose-limiting in 20%)
CulmerciclibOptimized binding kineticsUnder investigation (Phase 3)Preclinical data suggests reduced hematotoxicity

Culmerciclib (TQB3616): Emergence as a Novel Therapeutic Agent

Culmerciclib (TQB3616; molecular formula: C~24~H~27~FN~8~; CAS: 2004705-28-4) is a novel, orally bioavailable cyclin-dependent kinase 4/cyclin-dependent kinase 6 inhibitor developed by ChiaTai Tianqing Pharmaceutical Company [2] [3] [6]. Molecular docking studies reveal its binding to the adenosine triphosphate pocket of cyclin-dependent kinase 4 and cyclin-dependent kinase 6 with higher affinity than abemaciclib, likely due to optimized hydrogen-bond interactions with Val96, Asp97, and Lys43 residues [2]. Preclinically, TQB3616 exhibits potent antiproliferative effects in retinoblastoma protein-proficient breast cancer lines. In estrogen receptor-positive/human epidermal growth factor receptor 2-negative models (T47D, MCF-7), half-maximal inhibitory concentration values ranged from 40–100 nM—approximately 2–3 times lower than abemaciclib [2]. Mechanistically, TQB3616 induces G1 arrest by dose-dependently reducing retinoblastoma protein phosphorylation at Ser807/811 and Ser780, blocking E2F-mediated transcription [2]. Notably, unlike first-generation inhibitors, TQB3616 promotes apoptosis in human tumor xenografts, evidenced by increased cleaved poly ADP-ribose polymerase and caspase-3 [2].

TQB3616 also demonstrates synergistic activity with endocrine and human epidermal growth factor receptor 2-targeted therapies. In combination with fulvestrant (estrogen receptor degrader), it suppressed proliferation of estrogen receptor-positive human epidermal growth factor receptor 2-negative cells more effectively than either agent alone (combination index: 0.45–0.68) [2]. Similarly, pairing TQB3616 with trastuzumab (anti-human epidermal growth factor receptor 2 antibody) enhanced growth inhibition in human epidermal growth factor receptor 2-positive models (BT474, MDA-MB-361) by downregulating forkhead box protein M1—a cyclin-dependent kinase 4/cyclin-dependent kinase 6 downstream effector involved in DNA repair [2].

Table 3: Preclinical Efficacy of Culmerciclib in Breast Cancer Models

Model TypeCell Line/PDXKey FindingsReference
In vitroT47D (ER+/HER2-)IC~50~: 42 nM; Synergy with fulvestrant (CI: 0.52) [2]
MCF-7 (ER+/HER2-)95% G1 arrest at 500 nM; pRB reduction >80% [2]
BT474 (HER2+)Enhanced trastuzumab response by 4.2-fold [2]
In vivo (Xenograft)MCF-7Tumor regression (62% vs. baseline) at 50 mg/kg [2]
T47DSuperior tumor growth inhibition vs. abemaciclib (p<0.01) [2]

Research Objectives and Knowledge Gaps

Current research objectives for Culmerciclib focus on three areas:

  • Expanding Therapeutic Indications: While hormone receptor-positive breast cancer remains a primary focus (NCT05165295 Phase 3), ongoing Phase 2 trials explore efficacy in dedifferentiated liposarcoma (NCT05526694) and small-cell lung cancer—tumors with cyclin-dependent kinase 4/cyclin-dependent kinase 6 pathway dependencies [6].
  • Overcoming Intrinsic/Adaptive Resistance: Resistance to cyclin-dependent kinase 4/cyclin-dependent kinase 6 inhibitors often involves retinoblastoma protein loss, cyclin E-cyclin-dependent kinase 2 activation, or phosphatidylinositol 3-kinase pathway mutations [5]. TQB3616’s ability to induce apoptosis may partially circumvent this, but combinatorial strategies (e.g., with phosphatidylinositol 3-kinase or cyclin-dependent kinase 2 inhibitors) remain untested [2] [5].
  • Biomarker Development: No reliable biomarkers exist to predict Culmerciclib response beyond retinoblastoma protein status. Research gaps include validating cyclin D1 alterations or CDKN2A loss as enrichment markers and assessing if TQB3616 retains activity against specific resistance mutations (e.g., CDK6 kinase domain mutations) [1] [6].

Table 4: Active Clinical Trials and Key Knowledge Gaps for Culmerciclib

Research ObjectiveCurrent Status/GapClinical Trial Identifier (Phase)
HR+/HER2- metastatic breast cancerPhase 3 trial vs. standard care (China)NCT05165295 (Phase 3)
Non-small cell lung cancerPhase 2 activity assessmentNCT05010017 (Phase 2)
Resistance mechanismsApoptosis induction confirmed; combinatorial efficacy unknownPreclinical stage
Predictive biomarkersRetinoblastoma protein essential; other markers undefinedUnder investigation

Properties

CAS Number

2004705-28-4

Product Name

Culmerciclib

IUPAC Name

5-fluoro-4-(2-methyl-3-propan-2-ylindazol-5-yl)-N-(5-piperazin-1-ylpyridin-2-yl)pyrimidin-2-amine

Molecular Formula

C24H27FN8

Molecular Weight

446.5 g/mol

InChI

InChI=1S/C24H27FN8/c1-15(2)23-18-12-16(4-6-20(18)31-32(23)3)22-19(25)14-28-24(30-22)29-21-7-5-17(13-27-21)33-10-8-26-9-11-33/h4-7,12-15,26H,8-11H2,1-3H3,(H,27,28,29,30)

InChI Key

LLFOBMRPWNABCB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C2C=C(C=CC2=NN1C)C3=NC(=NC=C3F)NC4=NC=C(C=C4)N5CCNCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.